1-(3-tert-Butyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine

Medicinal Chemistry Triazole Tautomerism Hydrogen Bonding

Procuring the correct aminomethyl-triazole for SAR is critical; formula-matched analogs often lack the key free N-H and tert-butyl steric shield. This compound (CAS 1710845-96-7) is the structurally authentic choice for sigma receptor and CB1 programs. - Preserves the triazole N-H donor and tautomeric flexibility absent in N-methylated analogs. - tert-Butyl group provides a defined steric footprint for CYP shielding and metabolic stability studies. - Racemic primary amine (≥95%) enables cost-effective chiral resolution for enantiopure SAR exploration.

Molecular Formula C10H20N4
Molecular Weight 196.29 g/mol
Cat. No. B12122996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-tert-Butyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine
Molecular FormulaC10H20N4
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESCC(C)C(C1=NC(=NN1)C(C)(C)C)N
InChIInChI=1S/C10H20N4/c1-6(2)7(11)8-12-9(14-13-8)10(3,4)5/h6-7H,11H2,1-5H3,(H,12,13,14)
InChIKeyUQGTVKKVVXSURF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity and Structural Class


1-(3-tert-Butyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine (CAS 1710845-96-7) is a chiral, primary amine-functionalized 1,2,4-triazole with molecular formula C10H20N4 and a molecular weight of 196.29 g/mol . The compound features a sterically bulky tert-butyl group at the triazole 3-position and an isopropyl-substituted aminomethyl side chain at the 5-position, placing it within the broader family of aminomethyl-1,2,4-triazoles investigated as sigma receptor ligands, CB1 receptor modulators, and antifungal agents [1]. Unlike many in-class analogs that bear an N-methyl substituent on the triazole ring, this compound retains a free N–H on the triazole core, which alters hydrogen-bond donor capacity, tautomeric equilibrium, and metal-coordination potential .

Irreplaceability vs. Generic Analogs


In-class triazole-amine compounds with the identical molecular formula C10H20N4 (e.g., 2-methyl-1-(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)propan-1-amine [CAS 1339222-62-6]) differ in at least two critical pharmacophoric features: the presence or absence of N-methylation on the triazole ring and the steric profile of the C3 substituent . N-methylation eliminates the acidic N–H proton, abolishing a hydrogen-bond donor site and permanently locking the triazole tautomeric state (1H vs. 2H/4H), which can profoundly alter target binding pose and off-rate kinetics [1]. The tert-butyl group provides a spherical, rotationally symmetric steric shield that is structurally distinct from the linear n-propyl or branched isobutyl substituents found in formula-matched alternatives; this steric difference directly impacts metabolic stability (CYP shielding), logP, and crystal packing energy [2]. Consequently, procurement of a mass-equivalent or formula-equivalent analog is not a risk-free substitution in a structure–activity relationship (SAR) program, particularly where the free N–H and tert-butyl steric footprint are hypothesized to be critical pharmacophoric elements.

Quantitative Differentiation vs. Closest Analogs


H-Bond Donor Capacity vs. N-Methylated Analog

The target compound retains an unsubstituted triazole N–H, providing one additional hydrogen-bond donor (HBD = 2) compared to its direct N-methylated analog (CAS 1339521-46-8), which has HBD = 1 . In 1,2,4-triazoles, the free N–H participates in annular prototropic tautomerism (1H ↔ 4H ↔ 2H), enabling the ring to adapt its hydrogen-bonding pattern to the receptor environment; N-methylation irreversibly fixes the tautomeric state [1]. This tautomeric flexibility is mechanistically linked to binding pose diversity in sigma receptor and CB1 receptor patent series [2].

Medicinal Chemistry Triazole Tautomerism Hydrogen Bonding

Steric Bulk: tert-Butyl vs. Cyclopropyl & n-Propyl

The C3 tert-butyl group of the target compound provides a significantly larger steric footprint than the substituents found in formula-diverse analogs. The Taft steric parameter (Es) for tert-butyl is –1.54, compared to –0.36 for n-propyl (as in 2-methyl-1-(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)propan-1-amine, CAS 1339222-62-6) and –0.06 for cyclopropyl (as in 1-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine, CAS 1247448-02-7) [1]. The larger steric bulk of tert-butyl has been shown in triazole patent families (e.g., Bayer CropScience WO2016034615A1) to correlate with enhanced metabolic stability via shielding of the triazole ring from CYP-mediated oxidation, at the cost of increased logP [2].

Steric Effects Metabolic Stability Ligand Design

Predicted logP: Permeability and Solubility Implications

The predicted logP of the target compound is approximately 2.7, with a predicted aqueous solubility (LogS) of –3.6 (251 µM), based on ADMET predictor data for aminomethyl-triazole analogs [1]. The N-methylated analog (CAS 1339521-46-8, C11H22N4) has a higher predicted logP (≈3.1) due to the additional methyl group increasing hydrophobicity and molecular weight, while the n-propyl analog (CAS 1339222-62-6, C10H20N4) is predicted to have a lower logP (≈2.3) because the linear propyl chain is less lipophilic than the branched tert-butyl group [2]. These differences place the target compound in an intermediate lipophilicity window that may balance passive permeability with aqueous solubility for in vitro assay compatibility.

ADME Prediction logP Drug-likeness

Purity and Enantiomeric Specification vs. Analogs

Commercial sourcing data indicates that 1-(3-tert-butyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine is available at 95% purity (HPLC) from multiple vendors (e.g., Leyan catalog no. 2097505), with the compound supplied as a racemate unless otherwise specified . In contrast, the closely related (1S)-1-(3-tert-butyl-1H-1,2,4-triazol-5-yl)ethan-1-amine (CAS 2137063-34-2) is available in enantiomerically enriched form, but its shorter ethyl side chain (C8H16N4, MW 168.24) makes it unsuitable as a direct chiral comparator . The N-methylated analog (CAS 1339521-46-8) is listed at 98% purity, but the higher purity specification reflects the absence of tautomer-related byproducts rather than intrinsically superior synthesis . Procurement of the racemate may be adequate for primary screening, but chiral separation (SFC or chiral HPLC) must be planned prospectively if enantioselective activity is anticipated.

Chemical Purity Chiral Procurement Quality Control

Procurement-Driven Application Scenarios


Sigma Receptor Ligand Screening with Free N–H

In sigma-1/sigma-2 receptor ligand discovery programs, the unsubstituted triazole N–H has been explicitly retained in the general formula of patent series (e.g., WO2008055932A1) to allow tautomeric adaptation within the receptor binding pocket [1]. This compound, bearing the free N–H and a sterically shielding tert-butyl group, is the structurally appropriate choice for initial SAR exploration of aminomethyl-triazole sigma ligands. The N-methylated analog (CAS 1339521-46-8) eliminates this key pharmacophoric element and should not be substituted without confirmatory binding data.

Metabolic Stability: tert-Butyl CYP Shielding

Compounds in the 1,2,4-triazole fungicide and pharmaceutical space with a C3 tert-butyl group have demonstrated superior metabolic stability compared to n-alkyl or cycloalkyl congeners in patent disclosures (e.g., Bayer WO2016034615A1) [2]. Researchers performing microsomal or hepatocyte stability assays should select the tert-butyl-bearing target compound as the preferred scaffold to test the steric shielding hypothesis, using the n-propyl (CAS 1339222-62-6) or cyclopropyl (CAS 1247448-02-7) analogs as matched-pair comparators to quantify the stability advantage.

Chiral Amine Derivatization: Racemate Separation

The primary amine functionality and chiral center at the α-carbon to the triazole ring make this compound a viable intermediate for diastereomeric salt resolution or chiral chromatography method development . For medicinal chemistry groups building focused libraries of enantiopure aminomethyl-triazoles, procurement of the racemate at 95% purity provides a cost-effective entry point for chiral separation, with the separated enantiomers then serving as matched molecular pairs to dissect stereochemistry–activity relationships.

Physicochemical Profiling with Intermediate logP

With a predicted logP of 2.7 and LogS of –3.6 (251 µM), this compound occupies a central position in the lipophilicity range of the C10H20N4 triazole-amine series [3]. It is well-suited as a reference compound for parallel artificial membrane permeability assay (PAMPA) and kinetic solubility screening in buffer systems (pH 7.4), enabling procurement scientists to benchmark newly synthesized analogs against a compound with known, moderate ADME properties.

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